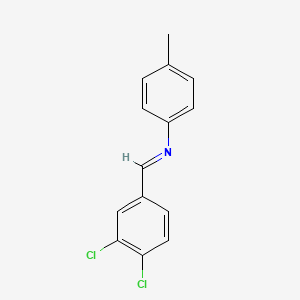
3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide is an organic compound with a complex structure that includes both chloro and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 4-methoxyaniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenamide linkage. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methoxyacetophenone: Shares similar structural features but lacks the propenamide linkage.
4-Methoxybenzaldehyde: Contains the methoxy group but differs in the overall structure.
2-Chloro-3-methoxybenzaldehyde: Similar chloro and methoxy substitution pattern but differs in functional groups.
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide is unique due to its combination of functional groups and the presence of the propenamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
853350-08-0 |
|---|---|
Fórmula molecular |
C17H16ClNO3 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-9-7-13(8-10-14)19-16(20)11-6-12-4-3-5-15(22-2)17(12)18/h3-11H,1-2H3,(H,19,20)/b11-6+ |
Clave InChI |
LSASMZMYWSQSAR-IZZDOVSWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)








![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)



